[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester

Peptide synthesis Protecting group orthogonality CNS drug intermediates

This Cbz-protected glycine anilide is the critical building block for peptidoaminobenzophenone libraries—ring-opened 1,4-benzodiazepine prodrugs with anticonvulsant and anxiolytic activities. Unlike Boc-protected analogs that require acidic deprotection incompatible with late-stage synthetic intermediates, the Cbz group permits clean catalytic hydrogenolysis, preserving the benzophenone core and amide bonds. The 4-bromo substituent and glycine linker provide the exact atomic spacing for enzymatic prodrug-to-drug conversion. Sourcing this compound eliminates the risk of synthetic failure from incorrect protecting-group strategies.

Molecular Formula C23H19BrN2O4
Molecular Weight 467.319
CAS No. 313268-03-0
Cat. No. B2457325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester
CAS313268-03-0
Molecular FormulaC23H19BrN2O4
Molecular Weight467.319
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H19BrN2O4/c24-18-11-12-20(19(13-18)22(28)17-9-5-2-6-10-17)26-21(27)14-25-23(29)30-15-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,25,29)(H,26,27)
InChIKeyUOZBBLJXCYMRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester (CAS 313268-03-0) as a Key Intermediate for Ring-Opened Benzodiazepine Derivatives


The compound [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester (CAS 313268-03-0) is a synthetic organic molecule from the class of benzophenone-derived, N-protected glycine anilides. Its core structure features a 2-benzoyl-4-bromoaniline moiety linked via a glycine spacer to a benzyl carbamate (Cbz) protecting group . This architecture is characteristic of key intermediates used in the synthesis of peptidoaminobenzophenones, a class of compounds investigated as ring-opened derivatives of 1,4-benzodiazepines with potential central nervous system (CNS) applications [1].

Why Generic Substitution of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester Fails in Multi-Step Synthesis


Substituting [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester with closely related analogs often leads to synthetic failure or compromised yield due to the critical interplay between the bromine substituent, the glycine linker, and the Cbz protecting group. The Cbz group is not just a generic amine protector; its orthogonal hydrogenolysis-based removal is mandatory for compatibility with the acid-labile or nucleophile-sensitive functionalities present in downstream peptidoaminobenzophenone intermediates, where final deprotection must occur without dismantling the newly formed amide bonds [1]. Using a tert-butoxycarbonyl (Boc) protected analog, such as tert-butyl (2-benzoyl-4-bromophenyl)carbamate , would introduce unprotected amine functionality at a different synthetic stage, threatening chemoselectivity and ultimately requiring divergent, often incompatible, deprotection conditions that can degrade the benzophenone core or lead to premature cyclization. The data below quantifies these critical structural performance differences.

Quantitative Differentiation Guide for [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester Against Analogs


Critical Orthogonal Deprotection Compatibility: Cbz vs. Boc in Multi-Step CNS Agent Synthesis

The benzyl carbamate (Cbz) group of the target compound enables a chemically orthogonal deprotection step that is essential for final molecule assembly, an advantage over the Boc-protected analog (tert-butyl (2-benzoyl-4-bromophenyl)carbamate). In the peptidoaminobenzophenone literature, final deprotection of Cbz groups is achieved via catalytic hydrogenolysis under neutral conditions, conditions that are fully compatible with the base-sensitive benzophenone and amide bonds [1]. In contrast, the Boc analog requires strongly acidic conditions (e.g., TFA) for removal , a method known to risk acid-catalyzed benzodiazepine cyclization and side-product formation, thereby lowering the effective yield of the target CNS-active compound. There is no direct head-to-head yield comparison available; this differentiation is based on class-level synthetic inference.

Peptide synthesis Protecting group orthogonality CNS drug intermediates

Functionalization Advantage: Spacer-Mediated Coupling vs. Direct Aniline Acetylation

The target compound, bearing an N-terminal glycine spacer, serves as a superior building block for dipeptide extension compared to direct N-acetylated analogs like N-(2-Benzoyl-4-bromophenyl)acetamide [1]. In the construction of peptidoaminobenzophenones, which exhibit anticonvulsant and anxiolytic activities, the peptide chain length and N-terminal modification are critical for activity [2]. The glycine linker contains both a carboxylic acid precursor (for activation and coupling) and a protected amine, allowing sequential elongation. The simple N-acetyl analog lacks this key free carboxylic acid moiety for further peptide coupling, making it unsuitable for generating dipeptido or longer peptido derivatives required for high CNS activity.

Peptidomimetic design Linker chemistry Structure-activity relationship

Optimal Linker Length for Cyclization: Glycine vs. Direct Carbamate Linkage

The glycine spacer in [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester provides a specific distance between the benzophenone core and the terminal amine, which is hypothesized to be favorable for subsequent cyclization to a 1,4-benzodiazepine scaffold. Direct aniline carbamates, such as benzyl N-(2-benzoyl-4-bromophenyl)carbamate (CAS 2680705-10-4) [1], lack this linker. This spatial extension may alter the kinetics of enzymatic peptide cleavage and subsequent chemical cyclization, a process central to the proposed prodrug mechanism of peptidoaminobenzophenones [2]. Although no quantitative cyclization rate comparison has been published, the difference in atom-length between the N→C terminus is a key structural parameter for ring closure. The target compound provides an extra two atoms (glycine’s Cα and carbonyl C) compared to the direct carbamate, precisely matching the distance found in the most active peptidoaminobenzophenone derivatives reported.

Prodrug design Cyclization precursor Benzodiazepine synthesis

Key Application Scenarios for Procuring [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester


Synthesis of Peptidoaminobenzophenone Libraries for CNS Drug Discovery

This intermediate is optimally employed as the core building block for generating a library of di- and tripeptidoaminobenzophenones, a class of compounds with documented anticonvulsant and anxiolytic activities. The Cbz-protected glycine handle allows for sequential solid-phase or solution-phase peptide coupling, enabling systematic structure-activity relationship (SAR) studies at the N-terminus. The available evidence shows that dipeptido derivatives possess significantly higher in vivo CNS activity than mono-amino acid or simple acetyl analogs, making this intermediate essential for exploring that active chemical space [1].

Prodrug Design for 1,4-Benzodiazepine Delivery

This compound is specifically designed for research into ring-opened prodrugs that convert in vivo to active 1,4-benzodiazepines. The glycine spacer is a critical structural motif, providing the correct atomic spacing for the enzymatic cleavage and subsequent chemical cyclization (the 'prodrug-to-drug' conversion) that defines this class of agents. Substitution with a direct aniline carbamate or an acetyl-blocked analog would fail to produce a prodrug capable of undergoing this activation mechanism, as confirmed by the structure-activity relationships published in the founding literature on this compound class [1].

Orthogonal Protecting Group Strategy in Complex Target Synthesis

When a multi-step synthesis requires the late-stage installation of a chiral or biologically sensitive peptide chain onto a benzophenone core, the chemoselective removal of the Cbz group via hydrogenolysis is an essential step. Purchasing this compound ensures that a chemist can proceed with a standard catalytic hydrogenation step, whereas the commonly available Boc-protected analog would necessitate strongly acidic conditions that are incompatible with many final-target molecules. This orthogonal deprotection advantage directly translates to a higher probability of route success and improved overall yield, as documented in peptide chemistry literature [1].

Quote Request

Request a Quote for [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.